molecular formula C7H8ClIN2 B037467 4-Chlorobenzamidine hydroiodide CAS No. 115297-57-9

4-Chlorobenzamidine hydroiodide

Cat. No.: B037467
CAS No.: 115297-57-9
M. Wt: 282.51 g/mol
InChI Key: YMEVGWRZEYGNJO-UHFFFAOYSA-N
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Preparation Methods

4-Chlorobenzamidine hydroiodide can be synthesized through the reaction of 4-chlorobenzonitrile with ammonium iodide in the presence of methanol . The reaction typically involves the following steps:

  • Dissolve 4-chlorobenzonitrile in methanol.
  • Add ammonium iodide to the solution.
  • Heat the mixture under reflux conditions for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold methanol and dry it under vacuum to obtain this compound.

Chemical Reactions Analysis

4-Chlorobenzamidine hydroiodide undergoes various chemical reactions, including:

Common reagents used in these reactions include methanol, ammonium iodide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-chlorobenzamidine hydroiodide involves its interaction with specific molecular targets, such as serine proteases . It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity. This inhibition can be useful in studying the role of these enzymes in various biological processes and in developing therapeutic agents.

Comparison with Similar Compounds

4-Chlorobenzamidine hydroiodide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the chlorobenzamidine group and iodide ion, which imparts distinct chemical and physical properties useful in various research and industrial applications.

Properties

IUPAC Name

4-chlorobenzenecarboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.HI/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEVGWRZEYGNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)Cl.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370173
Record name 4-Chlorobenzamidine hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115297-57-9
Record name 4-Chlorobenzamidine hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzamidine hydroiodide
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